molecular formula C14H19ClN2O3 B1468324 3-(4-Benzyl-1-piperazinyl)-3-oxopropanoic acid hydrochloride CAS No. 1211513-15-3

3-(4-Benzyl-1-piperazinyl)-3-oxopropanoic acid hydrochloride

Cat. No. B1468324
CAS RN: 1211513-15-3
M. Wt: 298.76 g/mol
InChI Key: XRQHLYGJTASCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzyl-1-piperazinyl)-3-oxopropanoic acid hydrochloride (3-BPOA-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a non-steroidal anti-inflammatory agent (NSAID) that has been used in the medical field for its anti-inflammatory, analgesic, and anti-pyretic properties. This compound is also known as BPOA-HCl and has been used in laboratory experiments to study the effects of various biochemical pathways.

Scientific Research Applications

3-BPOA-HCl has been used in a variety of scientific research applications. It has been used to study the effects of various biochemical pathways in the body, such as the effects of cyclooxygenase-2 (COX-2) inhibitors. This compound has also been used in studies of the anti-inflammatory and anti-pyretic effects of NSAIDs. Additionally, 3-BPOA-HCl has been used in studies of the effects of various other compounds on the body, such as the effects of thromboxane A2 (TXA2) and prostaglandin E2 (PGE2).

Mechanism of Action

The mechanism of action of 3-BPOA-HCl is not completely understood. It is believed that this compound works by inhibiting the activity of cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of inflammatory mediators, such as prostaglandins and thromboxanes. By inhibiting the activity of COX-2, 3-BPOA-HCl is able to reduce the production of these inflammatory mediators, which in turn leads to reduced inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BPOA-HCl are not completely understood. However, it is believed that this compound works by inhibiting the activity of cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of inflammatory mediators, such as prostaglandins and thromboxanes. By inhibiting the activity of COX-2, 3-BPOA-HCl is able to reduce the production of these inflammatory mediators, which in turn leads to reduced inflammation and pain. Additionally, this compound has been shown to have anti-pyretic effects, meaning that it can reduce fever.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-BPOA-HCl in laboratory experiments is that it is a non-steroidal anti-inflammatory agent (NSAID). This means that it is able to reduce inflammation without the use of steroids. Another advantage is that it has been used in a variety of scientific research applications, so it is well-studied and well-understood.
The main limitation of using 3-BPOA-HCl in laboratory experiments is that it is not as potent as other anti-inflammatory agents. Additionally, it is not as well-tolerated as other NSAIDs, so it may cause side effects in some individuals.

Future Directions

There are several potential future directions for the use of 3-BPOA-HCl. One potential direction is to further study the effects of this compound on the body. Additionally, further research could be done to determine the optimal dosage of this compound for various medical conditions. Another potential direction is to explore the use of this compound in combination with other medications or treatments to enhance its effects. Finally, further research could be done to determine the long-term safety and efficacy of this compound.

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-3-oxopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c17-13(10-14(18)19)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12;/h1-5H,6-11H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQHLYGJTASCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzyl-1-piperazinyl)-3-oxopropanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Benzyl-1-piperazinyl)-3-oxopropanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Benzyl-1-piperazinyl)-3-oxopropanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Benzyl-1-piperazinyl)-3-oxopropanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Benzyl-1-piperazinyl)-3-oxopropanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Benzyl-1-piperazinyl)-3-oxopropanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Benzyl-1-piperazinyl)-3-oxopropanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.